Cyclocondensation Reactivity: Failure of Imidazo Ring Formation vs. 3-Methyl Analog
In a direct comparative study, 4,5-diaminoisothiazole (the target compound) failed to yield the parent imidazo[4,5-d]isothiazole ring system when reacted with diethoxymethyl acetate, whereas the 3-methyl-4,5-diaminoisothiazole analog provided a low yield of the corresponding 3-methylimidazo[4,5-d]isothiazole product under identical conditions [1].
| Evidence Dimension | Cyclocondensation yield |
|---|---|
| Target Compound Data | 0% (reaction failure) |
| Comparator Or Baseline | 3-Methyl-4,5-diaminoisothiazole: low yield (exact percentage not reported, but product formation confirmed) |
| Quantified Difference | Absolute difference: target fails entirely; comparator yields product. |
| Conditions | Reaction with diethoxymethyl acetate, analogous conditions |
Why This Matters
This binary outcome dictates synthetic route feasibility: the target compound requires alternative annulation strategies (e.g., thiocarbonyldiimidazole) to access fused heterocycles, directly impacting project design and procurement decisions.
- [1] Swayze, E. E.; Townsend, L. B. The synthesis of several imidazo[4,5-d]isothiazoles. Derivatives of a new ring system. Journal of Heterocyclic Chemistry, 1993, 30, 1379-1383. View Source
